

Chemical structure and IUPAC name of Methyl 4-benzenesulfonamidobenzoate

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Compound of Interest

Compound Name: Methyl 4-benzenesulfonamidobenzoate

Cat. No.: B182461

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An In-depth Technical Guide to Methyl 4-benzenesulfonamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-benzenesulfonamidobenzoate is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a sulfonamide linkage and a benzoate ester, provides a scaffold for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical diagram of its molecular structure.

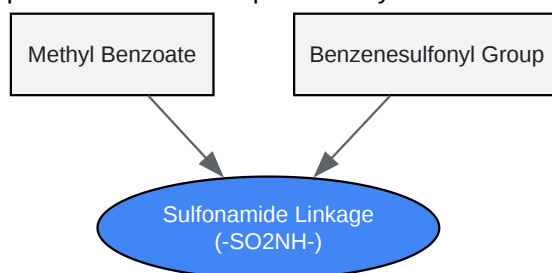
Chemical Structure and IUPAC Name

The chemical structure of **Methyl 4-benzenesulfonamidobenzoate** consists of a methyl benzoate moiety linked to a benzenesulfonyl group via a sulfonamide bridge at the 4-position of the benzoate ring.

IUPAC Name: methyl 4-(benzenesulfonamido)benzoate^[1]

The structure of this compound is logically represented by the connection of its constituent functional groups.

Logical Relationship of Functional Groups in Methyl 4-benzenesulfonamidobenzoate



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Caption: Logical relationship of functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-benzenesulfonamidobenzoate** is presented in the table below. This data is crucial for its handling, formulation, and application in research and development.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₃ NO ₄ S	[1]
Molecular Weight	291.32 g/mol	[1]
Predicted Melting Point	145-165 °C	[2]
Solubility	Soluble in DMSO. Predicted to be soluble in methanol and ethanol. Poorly soluble in water.	[2]

Experimental Protocol: Synthesis of Methyl 4-benzenesulfonamidobenzoate

The synthesis of **Methyl 4-benzenesulfonamidobenzoate** is typically achieved through the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride in the presence of a base. The following is a detailed experimental protocol adapted from a similar synthesis of a structural isomer.^[3]

Materials and Reagents:

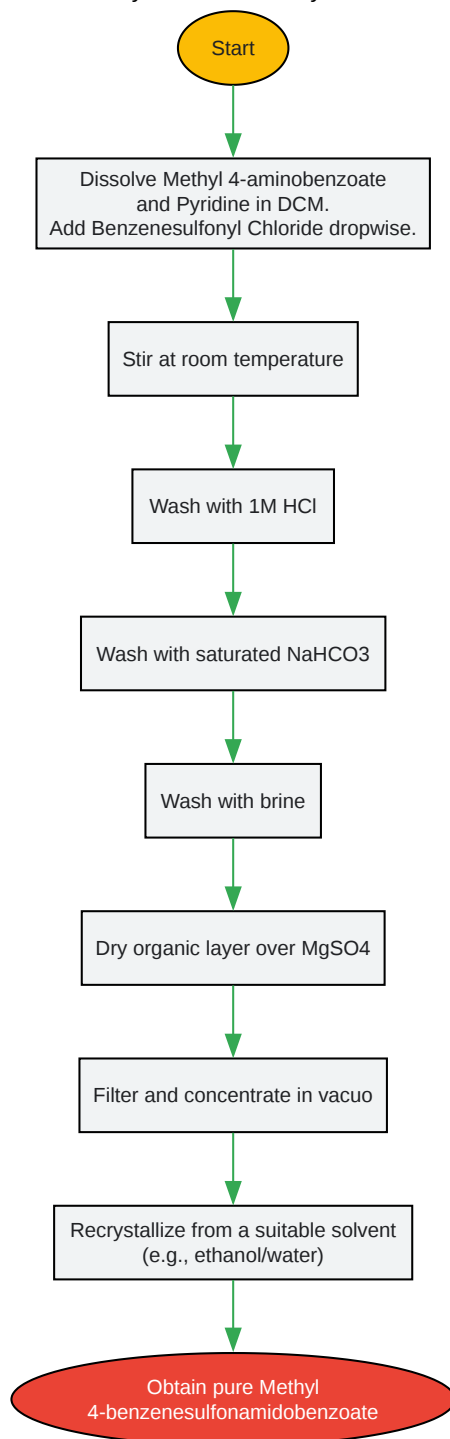
- Methyl 4-aminobenzoate
- Benzenesulfonyl chloride
- Pyridine (or another suitable base like triethylamine)
- Dichloromethane (DCM) or another suitable solvent
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Distilled water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

- Filtration apparatus (Büchner funnel and flask)

Experimental Workflow:

The synthesis workflow involves the reaction of the starting materials, followed by workup and purification of the final product.

Experimental Workflow for the Synthesis of Methyl 4-benzenesulfonamidobenzoate

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Caption: Synthesis workflow diagram.

Step-by-Step Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane (DCM).
- **Addition of Benzenesulfonyl Chloride:** While stirring the solution at room temperature, add benzenesulfonyl chloride (1.1 equivalents) dropwise.
- **Reaction Monitoring:** Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:**
 - Once the reaction is complete, transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with a 1M HCl solution, distilled water, and a saturated sodium bicarbonate solution.
 - Finally, wash with brine (saturated NaCl solution).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **Methyl 4-benzenesulfonamidobenzoate** as a solid.
- **Characterization:** The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, FT-IR, ^1H NMR, and ^{13}C NMR spectroscopy.

Conclusion

This technical guide provides essential information for researchers and professionals working with **Methyl 4-benzenesulfonamidobenzoate**. The detailed chemical information, physicochemical properties, and a comprehensive synthesis protocol will aid in its effective use in various research and development applications. The provided diagrams offer a clear visualization of the compound's structure and the workflow for its preparation.

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